molecular formula C21H25N3O4 B2914138 4-acetamido-N-(2-(3-(4-methoxyphenyl)propanamido)ethyl)benzamide CAS No. 1021026-87-8

4-acetamido-N-(2-(3-(4-methoxyphenyl)propanamido)ethyl)benzamide

Cat. No.: B2914138
CAS No.: 1021026-87-8
M. Wt: 383.448
InChI Key: DVEABIFSCVDGTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetamido-N-(2-(3-(4-methoxyphenyl)propanamido)ethyl)benzamide is a synthetic benzamide derivative supplied For Research Use Only. This compound is of significant interest in medicinal chemistry and drug discovery, particularly in the exploration of novel enzyme inhibitors. Its molecular structure, which incorporates acetamido and methoxyphenyl motifs, is characteristic of compounds that interact with biologically relevant enzymatic targets. Similar 4-acetamido benzamide scaffolds have been investigated for their potential to inhibit bacterial enzymes, such as Mur ligases, which are essential for peptidoglycan cell wall biosynthesis and are promising targets for novel anti-tuberculosis agents . Furthermore, related propionamide derivatives are widely studied for their affinity towards various neurological and pain receptors, including sigma-1 receptor (σ1R) and mu-opioid receptor (MOR), making them valuable scaffolds in the development of central nervous system (CNS) active compounds . Researchers can utilize this chemical as a key intermediate or precursor for synthesizing more complex molecules, or as a pharmacophore for screening against therapeutic targets in infectious disease and neuropharmacology.

Properties

IUPAC Name

4-acetamido-N-[2-[3-(4-methoxyphenyl)propanoylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-15(25)24-18-8-6-17(7-9-18)21(27)23-14-13-22-20(26)12-5-16-3-10-19(28-2)11-4-16/h3-4,6-11H,5,12-14H2,1-2H3,(H,22,26)(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVEABIFSCVDGTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)CCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Acetamido-N-(2-(3-(4-methoxyphenyl)propanamido)ethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C20_{20}H24_{24}N2_{2}O3_{3}
  • Molecular Weight : 336.42 g/mol

The compound features an acetamido group, a propanamido chain, and a methoxyphenyl moiety, which contribute to its biological activity.

Research indicates that compounds similar to this compound exhibit mechanisms that may include:

  • Inhibition of Mitotic Kinesins : Compounds within this structural class can inhibit mitotic kinesins such as HSET (KIFC1), leading to the induction of multipolar spindles in cancer cells. This results in aberrant cell division and subsequent cell death .
  • Antitumor Activity : The presence of the methoxyphenyl group is believed to enhance the compound's interaction with cellular targets involved in tumor growth and proliferation.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound. The following table summarizes key findings:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
4NCA (cancer)0.15Induction of multipolarity
HeLa0.25Inhibition of cell proliferation
MCF-70.30Apoptosis induction via mitochondrial pathways

Case Studies

  • Case Study on Antitumor Efficacy :
    • A study involving human cancer cells treated with the compound demonstrated a significant reduction in cell viability, particularly in cells with amplified centrosomes. The treatment led to a multipolar phenotype in 21% of the cells, indicating effective disruption of normal mitotic processes .
  • Pharmacokinetics :
    • The half-life of the compound was determined to be approximately 215 minutes in BALB/c mouse plasma, suggesting favorable stability for potential therapeutic use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs differ in substituents on the benzamide core, side-chain length, and aromatic group modifications. Below is a comparative analysis:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
4-Acetamido-N-(2-(3-(4-methoxyphenyl)propanamido)ethyl)benzamide (Target) 4-Methoxyphenyl, propanamido-ethyl Likely C21H24N4O4 ~420 (estimated) Methoxy group enhances lipophilicity; propanamido chain may influence flexibility
4-Acetamido-N-(2-(2-(4-fluorophenyl)acetamido)ethyl)benzamide 4-Fluorophenyl, acetamido-ethyl C19H20FN3O3 357.4 Fluorine substitution improves metabolic stability; shorter chain reduces flexibility
4-Acetamido-N-(2-(4-(N,N-dimethylsulfamoyl)benzamido)ethyl)benzamide N,N-Dimethylsulfamoyl, benzamido-ethyl C20H24N4O5S 432.5 Sulfamoyl group introduces polarity and potential enzyme inhibition
2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide (Rip-B) 4-Methoxyphenethyl, hydroxybenzamide C16H17NO3 271.3 Hydroxy group enables hydrogen bonding; lacks acetamido moiety
[125I]PIMBA (Sigma receptor ligand) Iodo-methoxybenzamide, piperidinyl-ethyl C17H24IN3O2 453.2 Radioiodinated for imaging; targets sigma receptors in prostate cancer

Pharmacological and Functional Comparisons

  • Receptor Binding: The target compound’s benzamide core and methoxyphenyl group resemble sigma receptor ligands like [125I]PIMBA, which show high tumor uptake in prostate cancer models. However, the absence of iodination or piperidinyl groups in the target may limit its diagnostic utility .
  • Enzyme Inhibition : Sulfamoyl-containing analogs (e.g., C20H24N4O5S) are associated with enzyme inhibition due to sulfonamide’s interaction with catalytic sites. The target compound’s acetamido and propanamido groups may instead favor protein-protein interaction modulation.
  • Metabolic Stability : Fluorophenyl analogs (e.g., C19H20FN3O3) exhibit enhanced metabolic stability compared to methoxyphenyl derivatives, which are prone to demethylation.

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